
Methyl 2-(3-cyanophenyl)-2-methylpropanoate
Vue d'ensemble
Description
“Methyl 2-(3-cyanophenyl)-2-methylpropanoate” is a chemical compound with the linear formula C10H9NO2 . It is also known as "Methyl (3-cyanophenyl)acetate" .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-cyanophenyl)-2-methylpropanoate” includes a total of 32 bonds, 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the generation of arynes , which are reactive intermediates in organic synthesis . Arynes engage in a diverse range of mechanistically distinct chemical reactions .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Synthesis and Application in Material Science : A study on the synthesis of novel cholesteric glassy liquid crystals involved chemicals structurally related to Methyl 2-(3-cyanophenyl)-2-methylpropanoate. These materials show potential for applications in advanced displays and optical devices due to their unique reflective properties and thermal stability (Kim et al., 2008).
Asymmetric Synthesis : Research on rhodium/chiral diene-catalyzed asymmetric 1,4-addition reactions highlighted the synthesis of compounds with high enantioselectivity. This methodology is pivotal in the creation of stereochemically complex molecules for pharmaceuticals and agrochemicals (Sörgel et al., 2008).
Atmospheric Chemistry
- Tropospheric Degradation Studies : Investigations into the degradation of related propanal compounds in the troposphere have provided insights into their role in atmospheric chemistry, particularly how they contribute to the formation of secondary organic aerosols and ozone. This research is crucial for understanding the environmental impacts of volatile organic compounds (Carrasco et al., 2006).
Material Science
- Advanced Materials : The synthesis and characterization of phthalonitrile resin with a hyperbranched structure revealed a new material with excellent thermal and mechanical properties. Such materials are promising for high-temperature resistant applications and thermal protection materials, showcasing the versatility of methyl propanoate derivatives in material science (Wang et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3-cyanophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYJYYTVUBBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyanophenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)


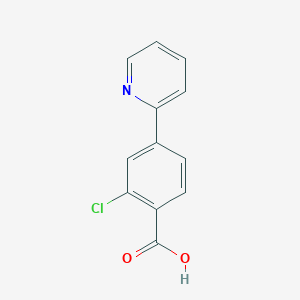
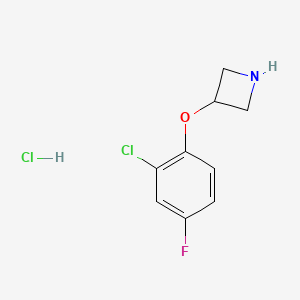
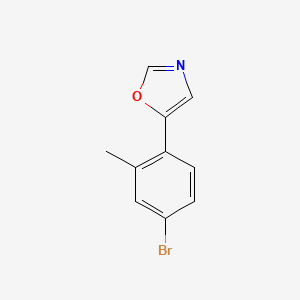
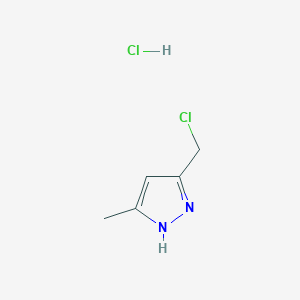
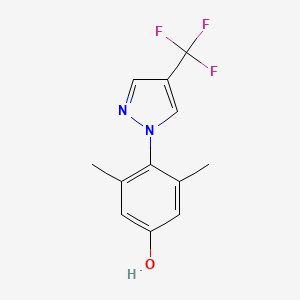

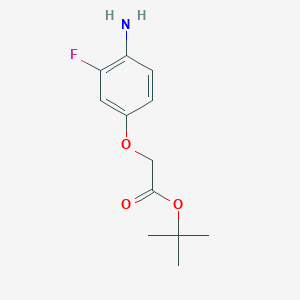
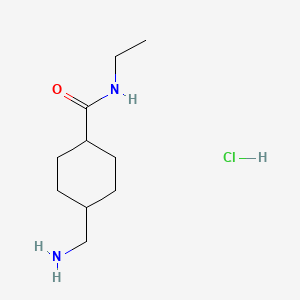


![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)